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molecular formula C14H12O3 B8521127 Methyl 3-(1-naphthyl)-2-oxopropanoate

Methyl 3-(1-naphthyl)-2-oxopropanoate

Cat. No. B8521127
M. Wt: 228.24 g/mol
InChI Key: ZOFLNKZTLXJAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05780498

Procedure details

Sodium (677 mg, 29.4 mmol) is dissolved in ethanol (48 ml). To the solution are added 1-naphthylacetonitrile (5.07 g, 30.3 mmol), then after 20 min. diethyl oxalate (4.1 ml, 30.3 mmol) at r.t. and the mixture is stirred at r.t. for 2 hrs. and refluxed for 1 hour. After cooling to r.t. acetic acid (2 ml) is added. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and evaporated in vacuo to give 3-cyano-3-(1-napththyl)pyruvate. A mixture of 3-cyano-3-(1-naphthyl)pyruvate (6.56 g, 24.6 mmol) and 30% sulfric acid (400 ml) is heated at 100° C. for 2 hrs. After cooling, the mixture is extracted with ethyl acetate. The organic layer is dried over magnesium sulfate and evaporated on vacuo to give 3-(1-naphthyl)pyruvic acid. To a solution of 3-(1-naphthyl)pyruvic acid(1.86 g, 8.7 mmol) in diethyl ether (20 ml) is added diazomethane diethyl ether solution (25 ml). The mixture is concentrated in vacuo and the residue is chromatographed on silica gel with hexane and ethyl acetate (3:2) to give methyl 3-(1-naphthyl)pyruvate.
Quantity
1.86 g
Type
reactant
Reaction Step One
[Compound]
Name
diazomethane diethyl ether
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12](=[O:16])[C:13]([OH:15])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:17](OCC)C>>[C:1]1([CH2:11][C:12](=[O:16])[C:13]([O:15][CH3:17])=[O:14])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CC(C(=O)O)=O
Name
diazomethane diethyl ether
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with hexane and ethyl acetate (3:2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CC(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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